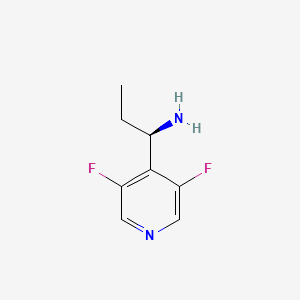
3-Benzyloxazolidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxazolidin-5-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It has gained significant attention in the field of organic chemistry due to its versatile applications, particularly as a chiral auxiliary in asymmetric synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Benzyloxazolidin-5-one can be synthesized through various methods. One common approach involves the reaction of benzylamine with chloroacetic acid, followed by cyclization to form the oxazolidinone ring . Another method includes the use of Schiff bases derived from primary aromatic amines and aromatic carbonyl compounds, which are then reacted with chloroacetic acid to yield the desired oxazolidinone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the cyclization reaction efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Benzyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution can introduce various substituents on the benzyl ring .
Applications De Recherche Scientifique
3-Benzyloxazolidin-5-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Benzyloxazolidin-5-one and its derivatives involves the inhibition of protein synthesis in bacterial cells. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This mechanism is particularly effective against Gram-positive bacteria .
Comparaison Avec Des Composés Similaires
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A derivative of linezolid with enhanced activity and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness: 3-Benzyloxazolidin-5-one stands out due to its versatility as a chiral auxiliary and its potential in synthesizing a wide range of biologically active compounds. Its unique structure allows for various modifications, making it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
3-benzyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C10H11NO2/c12-10-7-11(8-13-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
WCOFMKLFZYJTBH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)OCN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-([1,1'-Biphenyl]-4-yl)butanamide](/img/structure/B13028278.png)

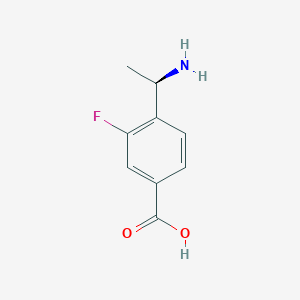
![Methyl 1-hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-8-carboxylate](/img/structure/B13028294.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)-N-ethylacrylamide](/img/structure/B13028308.png)
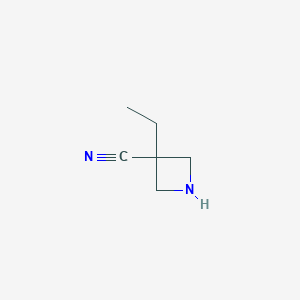
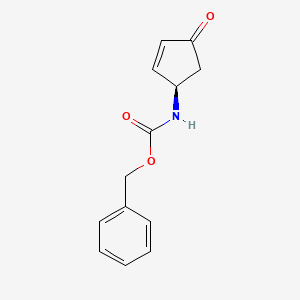

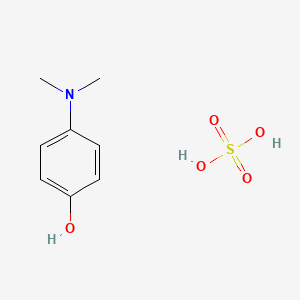
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
